REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.[OH-].[Na+].[CH3:11][C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14](Cl)=[O:15]>CC(C)=O.O>[CH3:11][C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([NH:1][C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1)=[O:15] |f:1.2|
|
Name
|
|
Quantity
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1772 g
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Type
|
reactant
|
Smiles
|
NC1=CC(=CC=C1)C
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Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
648 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6.25 L
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2507 g
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Type
|
reactant
|
Smiles
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CC1=C(C(=O)Cl)C=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
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Type
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CUSTOM
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Details
|
with stirring, by which the temperature of the reaction mixture
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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raises to around 60° C
|
Type
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STIRRING
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Details
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After stirring for about one hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
|
the reaction mixture is cooled around 10° C.
|
Type
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FILTRATION
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Details
|
the resulting crystals are taken by filtration
|
Type
|
WASH
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Details
|
The crystalline product is washed 2 times with methanol/water (4:1, 3.75 L)
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Type
|
CUSTOM
|
Details
|
dried at about 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)NC=2C=C(C=CC2)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3530 g | |
YIELD: PERCENTYIELD | 96.62% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |